molecular formula C18H16ClN3O2S B5552551 N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide

N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide

Cat. No. B5552551
M. Wt: 373.9 g/mol
InChI Key: ZBVFPIZLWPNZRY-DEDYPNTBSA-N
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Description

N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide is an organic compound with potential applications in various fields due to its unique chemical structure.

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, typically starting from simpler molecules. For instance, the synthesis of similar compounds has been achieved through the reaction of specific ketones and hydrazides in ethanol under reflux conditions, leading to the formation of the desired product stabilized mainly through intermolecular hydrogen bonds (Shang, 2007).

Molecular Structure Analysis

Molecular structure analysis of analogous compounds shows the presence of intramolecular donor-acceptor interactions and hydrogen bonds, which are crucial for the stability of the crystal structure (Sasikala et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming different products depending on the reactants and conditions. For example, carbene insertion reactions have been observed in similar molecules, indicating complex chemical behavior (Valencia et al., 2017).

Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have led to the synthesis and structural characterization of compounds related to N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide, employing techniques like NMR, FT-IR, and DTA/TG studies. These compounds are of interest due to their novel structural properties and potential applications in various scientific domains (Aslan, 2017).

Optical and Electronic Applications

Compounds derived from pyrrole and related to the specified chemical have been studied for their potential in optical and electronic applications. For instance, research on pyrrole derivatives has explored their use in conducting polymers, showcasing the significance of such compounds in developing materials with low oxidation potentials and stable electrical conducting forms (Sotzing et al., 1996).

Chemical Synthesis Methodologies

The chemical synthesis of complex molecular structures using compounds similar to N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide serves as a cornerstone in organic chemistry. Studies have demonstrated the versatility of such compounds in facilitating the synthesis of various heterocyclic compounds through efficient and mild dehydrating agents, showcasing their role in advancing synthetic methodologies (Singh et al., 1991).

Material Science and Engineering

In material science, the focus has been on the synthesis of novel polymers and materials derived from pyrrole-based compounds, highlighting their potential in creating new materials with desirable thermal and mechanical properties. This includes the development of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes for applications requiring stable conducting forms (Sotzing et al., 1996).

properties

IUPAC Name

N-[(E)-[1-(4-chlorophenyl)pyrrol-2-yl]methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-14-4-10-18(11-5-14)25(23,24)21-20-13-17-3-2-12-22(17)16-8-6-15(19)7-9-16/h2-13,21H,1H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVFPIZLWPNZRY-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide

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